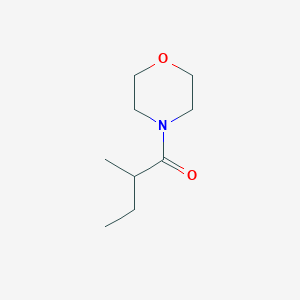

4-(2-Methylbutanoyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-morpholin-4-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-8(2)9(11)10-4-6-12-7-5-10/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDVQCOFLRQRTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 2 Methylbutanoyl Morpholine

Direct Synthesis Approaches to N-Acyl Morpholines

Direct synthesis of N-acyl morpholines is primarily achieved through the acylation of the morpholine (B109124) ring. This involves the formation of an amide bond between the secondary amine of morpholine and a carboxylic acid or its derivatives.

The most direct method for the synthesis of 4-(2-Methylbutanoyl)morpholine is the amidation reaction between morpholine and 2-methylbutanoic acid or one of its activated derivatives. In these reactions, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl group. To facilitate this reaction, the carboxylic acid is often activated to enhance the electrophilicity of the carbonyl carbon.

Common activating agents and methods include:

Acid Chlorides: 2-Methylbutanoyl chloride can be reacted with morpholine, typically in the presence of a base to neutralize the HCl byproduct.

Acid Anhydrides: 2-Methylbutanoic anhydride can also be used as an acylating agent.

Coupling Reagents: A variety of peptide coupling reagents can be employed to facilitate the direct amidation of 2-methylbutanoic acid with morpholine. These reagents activate the carboxylic acid in situ, promoting the formation of the amide bond.

The choice of solvent and reaction conditions, such as temperature, can influence the reaction rate and yield.

The acylation of morpholine follows the general principles of nucleophilic acyl substitution. Morpholine, being a secondary amine, is a moderately good nucleophile wikipedia.org. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it slightly less basic and nucleophilic than piperidine, a structurally similar cyclic secondary amine wikipedia.org.

Several factors can influence the efficiency of morpholine acylation:

Nature of the Acylating Agent: The reactivity of the acylating agent is crucial. Acid chlorides are generally more reactive than anhydrides, which are in turn more reactive than esters or carboxylic acids themselves.

Reaction Conditions: The use of catalysts, such as bases or coupling agents, is often necessary to achieve high yields, especially with less reactive acylating agents. Temperature and solvent also play a significant role. For example, a method for preparing N-acetyl morpholine involves reacting morpholine with ethyl acetate at 140-160 °C in the presence of an ionic liquid catalyst google.com.

Steric Hindrance: Steric hindrance on either the morpholine ring or the acylating agent can affect the rate of the reaction.

| Acylating Agent | General Reactivity | Common Conditions |

| Acid Chloride | High | Aprotic solvent, base (e.g., triethylamine) |

| Acid Anhydride | Moderate | Neat or in a solvent, may require heating |

| Carboxylic Acid | Low | Coupling agent (e.g., DCC, EDC), base |

| Ester | Low | High temperature, catalyst (e.g., ionic liquid) google.com |

Stereoselective Synthetic Pathways for Chiral N-Acyl Morpholines

The synthesis of chiral N-acyl morpholines, where stereocenters are present on the morpholine ring or the acyl group, often requires stereoselective methods. When the acyl group itself is chiral, such as in the case of 2-methylbutanoic acid which has a stereocenter, the use of an enantiomerically pure starting material will result in a chiral N-acyl morpholine.

For the synthesis of morpholines with stereocenters on the ring, several strategies can be employed. These often involve starting from chiral precursors like amino alcohols. For instance, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols can yield chiral morpholines banglajol.info. The stereochemistry of the final product is dictated by the stereochemistry of the starting material and the reaction mechanism. Once the chiral morpholine is formed, it can be acylated to produce the desired chiral N-acyl morpholine.

Derivatization and Functionalization Strategies for the this compound Scaffold

Further chemical transformations can be performed on the this compound scaffold to create a library of related compounds for structure-activity relationship (SAR) studies. These modifications can be targeted at either the acyl moiety or the morpholine ring system.

The 2-methylbutanoyl group offers several possibilities for functionalization. The aliphatic chain can be modified by introducing various substituents or by altering its length and branching. For example, chemical derivatization strategies for acyl-Coenzyme A molecules, which are structurally related to the acyl moiety, have been developed and could potentially be adapted nih.gov. These modifications can influence the lipophilicity and steric properties of the molecule.

The morpholine ring itself can be substituted at various positions to introduce new functional groups and stereocenters. The synthesis of substituted morpholines can be achieved through various methods, including intramolecular cyclization of nitrogen-tethered alkenols and reactions of 1,2-amino alcohols with other reagents semanticscholar.orgorganic-chemistry.org. For example, 2,6-disubstituted morpholines have been found in natural products and exhibit biological activity researchgate.net.

| Position of Substitution | Potential Functional Groups | Synthetic Approach |

| C-2, C-6 | Alkyl, Aryl, Hydroxymethyl | Cyclization of substituted amino alcohols nih.gov, Petasis three-component coupling semanticscholar.org |

| C-3, C-5 | Alkyl, Aryl | Diastereoselective synthesis from vinyloxiranes and amino-alcohols semanticscholar.org |

| Nitrogen (N-4) | Various acyl groups | Acylation of the parent morpholine wikipedia.org |

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, which is crucial for the development of new bioactive compounds.

Construction of Hybrid Molecular Architectures

The synthesis of hybrid molecules often involves the strategic combination of different pharmacophores or functional moieties to create a single molecule with potentially enhanced or novel biological activities. The morpholine ring is a common constituent in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous bioactive compounds.

The incorporation of the this compound moiety into a larger hybrid architecture would typically proceed through the functionalization of either the morpholine ring or the acyl side chain. For instance, if the parent morpholine used in the initial acylation contains a reactive functional group (e.g., a hydroxyl, amino, or carboxyl group) at one of its carbon atoms, this group can serve as a handle for further chemical modifications and coupling to other molecular fragments.

Alternatively, the 2-methylbutanoyl side chain could be modified prior to or after its attachment to the morpholine nitrogen. For example, the synthesis could start with a derivative of 2-methylbutanoic acid that already contains a second reactive site. This bifunctional acylating agent would then be reacted with morpholine, and the remaining reactive site could be used for subsequent coupling reactions to build the hybrid molecule.

The strategy of creating hybrid compounds by merging two potent biological molecules has been recognized as an effective approach in drug discovery. This methodology has been applied to develop pyrimidine hybrids with anticancer properties. While direct examples involving this compound are not documented, the principles of hybrid molecule construction are broadly applicable.

Catalytic Approaches in the Synthesis of N-Acyl Morpholine Structures

The synthesis of N-acyl morpholines, including this compound, can be achieved through various catalytic methods that offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to non-catalytic routes.

One common approach is the direct amidation of morpholine with 2-methylbutanoic acid or its derivatives, such as an ester or an acid chloride. This reaction is often facilitated by a catalyst. For instance, the acylation of morpholine with ethyl acetate to produce N-acetylmorpholine has been successfully carried out using an ionic liquid as a catalyst. This method has the advantages of producing few byproducts and resulting in high product yield and purity. While this example uses ethyl acetate, the principle can be extended to the use of other esters, such as ethyl 2-methylbutanoate, for the synthesis of this compound.

Transition metal catalysts are also widely employed in C-N bond formation reactions. For example, palladium-catalyzed reactions are a cornerstone of modern organic synthesis and can be used for the N-arylation and N-acylation of amines. While direct catalytic acylation of morpholine with a carboxylic acid is a possibility, more commonly, an activated form of the carboxylic acid, such as an acyl chloride (2-methylbutanoyl chloride), is used. In such cases, a base is often used as a catalyst or promoter to neutralize the HCl byproduct. For example, the synthesis of 4-(2-chloroacetyl)morpholine is achieved by reacting morpholine with chloroacetyl chloride in the presence of triethylamine as a catalyst.

Organocatalysis represents another powerful tool for the synthesis of morpholine derivatives. Chiral isothioureas have been used as catalysts in the atropenantioselective N-acylation of N-aminoindoles with aroyl chlorides. Although this specific application is for a different substrate class, it highlights the potential of organocatalysts to promote N-acylation reactions with high control and efficiency. Morpholine-based organocatalysts have also been developed and used in reactions such as the 1,4-addition of aldehydes to nitroolefins.

Furthermore, enzymatic catalysis offers a green and highly selective alternative for amide bond formation. Lipases are commonly used enzymes that can catalyze the amidation of amines with carboxylic acids or esters under mild conditions. This biocatalytic approach could potentially be applied to the synthesis of this compound.

The table below summarizes various catalytic systems that are generally applicable to the synthesis of N-acyl morpholines.

| Catalyst Type | Example Catalyst/System | Reactants | Product Type |

| Ionic Liquid | Not specified | Morpholine, Ethyl Acetate | N-Acetylmorpholine |

| Base | Triethylamine | Morpholine, Chloroacetyl Chloride | 4-(2-Chloroacetyl)morpholine |

| Organocatalyst | Chiral Isothiourea | N-Aminoindole, Aroyl Chloride | N-Acyl-N-aminoindole |

| Transition Metal | Palladium complexes | Amine, Acyl source | N-Acyl Amine |

| Biocatalyst | Lipase | Amine, Carboxylic Acid/Ester | N-Acyl Amine |

Structure Activity Relationship Sar Investigations of 4 2 Methylbutanoyl Morpholine Derivatives

Elucidation of Pharmacophoric Elements within the N-Acyl Morpholine (B109124) Scaffold

The N-acyl morpholine scaffold is considered a privileged structure in medicinal chemistry, a designation attributed to its favorable properties that allow it to interact with multiple biological targets. e3s-conferences.orgnih.gov The key pharmacophoric elements arise from the unique combination of the morpholine heterocycle and the N-acyl group.

The morpholine ring itself possesses several advantageous features. It has a well-balanced hydrophilic-lipophilic profile and a reduced pKa value compared to simpler amines. researchgate.netresearchgate.netresearchgate.net Its ability to adopt a flexible, chair-like conformation is crucial for optimal binding to target proteins. researchgate.netresearchgate.net The oxygen atom within the morpholine ring is a key hydrogen bond acceptor, while the electron-deficient nature of the ring system can facilitate hydrophobic interactions with biological macromolecules. researchgate.netresearchgate.net These characteristics contribute to improved pharmacokinetic profiles and the ability of morpholine-containing compounds to cross the blood-brain barrier. researchgate.net

Impact of Acyl Chain Variations on Biological Activity

Variations in the acyl chain of N-acyl morpholine derivatives are a critical strategy for modulating biological activity. The length, branching, and substitution of this chain can significantly alter a compound's potency, selectivity, and pharmacokinetic profile. Research has shown that introducing lipophilic aliphatic chains can enhance membrane permeability. researchgate.netresearchgate.net Conversely, branched, short-chain acyl groups are known to modulate steric effects, which can be pivotal for fitting into specific binding pockets of target enzymes or receptors. researchgate.netresearchgate.netresearchgate.net

A study on a series of N-acyl-morpholine-4-carbothioamides illustrates this principle effectively. In this series, the core morpholine structure was kept constant while the N-acyl group was varied, specifically through substitutions on a benzoyl ring. The derivatives were tested for their antibacterial and antifungal activities, with the results demonstrating a clear dependence on the nature of the acyl group. nih.govresearchgate.net For example, against the bacterium Staphylococcus aureus, the derivative with a 2,4-dichlorobenzoyl group (Compound 5j ) showed significantly higher activity than the unsubstituted benzoyl derivative (Compound 5a ). researchgate.net A similar trend was observed in antifungal testing against Fusarium solani. These findings highlight how electronic and steric modifications to the acyl moiety can fine-tune the biological profile of the entire molecule.

| Compound ID | Acyl Group | Antibacterial Activity (S. aureus) Zone of Inhibition (mm) | Antifungal Activity (F. solani) Zone of Inhibition (mm) |

|---|---|---|---|

| 5a | Benzoyl | 9.90 | 14.10 |

| 5b | 4-Chlorobenzoyl | 8.10 | 15.20 |

| 5d | 4-Nitrobenzoyl | 7.20 | 16.10 |

| 5j | 2,4-Dichlorobenzoyl | 10.50 | 18.20 |

Influence of Stereochemistry on Activity and Selectivity

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. For chiral compounds like 4-(2-methylbutanoyl)morpholine, which possesses a stereocenter in the acyl chain, the spatial arrangement of atoms can lead to significant differences in biological activity between enantiomers. One enantiomer may fit optimally into a receptor's binding site, leading to a potent response, while the other may bind weakly or not at all. nih.gov

This principle has been clearly demonstrated in studies of other chiral morpholine derivatives. For instance, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine analogues developed as monoamine reuptake inhibitors, the biological activity was found to be highly dependent on stereochemistry. nih.gov The (S,S)- and (R,R)-enantiomers displayed distinct profiles, allowing for the identification of selective serotonin reuptake inhibitors (SRIs), selective noradrenaline reuptake inhibitors (NRIs), and dual SNRIs based purely on their stereochemical configuration. nih.gov

Similarly, investigations into novel morpholine analogues as tachykinin receptor antagonists revealed that the absolute configuration was essential for potent binding. nih.gov Specific stereoisomers, such as (S,R)-configured compounds, exhibited high binding affinities for NK1, NK2, and NK3 receptors, whereas other isomers were significantly less active. This stereoselectivity underscores the importance of controlling chirality during the synthesis and development of new therapeutic agents based on the morpholine scaffold.

| Compound Stereoisomer | NK1 Receptor Affinity (Ki, nM) | NK2 Receptor Affinity (Ki, nM) | NK3 Receptor Affinity (Ki, nM) |

|---|---|---|---|

| (S,R)-Isomer | 1.8 | 1.5 | 1.2 |

| (R,S)-Isomer | >1000 | >1000 | >1000 |

| (S,S)-Isomer | 150 | 250 | 300 |

| (R,R)-Isomer | >1000 | >1000 | >1000 |

Role of Morpholine Ring Substituents in Modulating Biological Profiles

While the N-acyl chain is a primary point of modification, substitutions on the carbon atoms of the morpholine ring itself offer another avenue to modulate biological activity. Introducing substituents on the ring can alter the molecule's conformation, solubility, and metabolic stability, and can introduce new points of interaction with a biological target. nih.govresearchgate.net

| Substitution Position | Observed Effect on Biological Activity | Reference |

|---|---|---|

| C-2 | Substituents can influence selectivity and potency (e.g., in monoamine reuptake inhibitors). | nih.gov |

| C-3 | Alkyl substitution can lead to an increase in anticancer activity. | e3s-conferences.org |

| C-3 and C-5 (Bridged) | Bridged structures (e.g., 3,5-ethylene) can enhance potency and selectivity for certain kinases (e.g., mTOR). | e3s-conferences.org |

Biological Activity Research of 4 2 Methylbutanoyl Morpholine in Preclinical and in Vitro Settings

Antimicrobial Activity Studies

No preclinical or in vitro studies detailing the antimicrobial activity of 4-(2-Methylbutanoyl)morpholine were identified.

There is no available data on the antibacterial efficacy of this compound against any bacterial strains. Research on other morpholine (B109124) derivatives has shown antibacterial properties, but these findings cannot be extrapolated to the specific compound . ijprs.comresearchgate.netjocpr.com

No studies were found that investigated the antifungal or antiviral activity of this compound.

There is no available research on the ability of this compound to inhibit biofilm formation.

Antiproliferative and Anticancer Studies in Non-Clinical Cell Models

No non-clinical studies on the antiproliferative or anticancer effects of this compound in cell models have been published. While various other morpholine-containing compounds have been investigated for their potential as anticancer agents, no such research exists for this compound. sciforum.netnih.govresearchgate.netnih.gov

Enzyme Modulation and Inhibition

There is no information available regarding the modulation or inhibition of any enzymes by this compound.

No research has been conducted to evaluate the effect of this compound on DNA topoisomerases.

Inhibition of γ-Secretase

There is currently no available scientific literature detailing studies on the inhibitory effects of this compound on γ-secretase. While γ-secretase is a critical target in research, particularly for neurodegenerative diseases, investigations into the modulatory activity of this specific morpholine derivative have not been reported.

Interaction with Soluble Epoxide Hydrolase (sEH) and Phosphodiesterase 4 (PDE4)

Scientific data from preclinical or in vitro studies investigating the interaction of this compound with soluble epoxide hydrolase (sEH) or phosphodiesterase 4 (PDE4) is not available. These enzymes are significant targets in the study of inflammatory and other systemic diseases, but research has not yet extended to this particular compound.

Impact on Squalene (B77637) Synthase

There are no published research findings on the impact of this compound on squalene synthase activity. Although some morpholine derivatives have been explored for their effects on lipid metabolism, this specific compound has not been a subject of such investigations.

Xanthine (B1682287) Oxidase Inhibition

No studies have been published that evaluate the potential of this compound as an inhibitor of xanthine oxidase. While various heterocyclic compounds are assessed for their ability to inhibit this enzyme in the context of hyperuricemia and gout, this specific molecule has not been documented in such research.

Anti-inflammatory Properties

Direct research into the anti-inflammatory properties of this compound in preclinical or in vitro models has not been reported in the scientific literature. The anti-inflammatory potential of the broader class of morpholine derivatives is an active area of investigation, but specific data for this compound is absent.

Antioxidant Activity Investigations

There is no available data from in vitro or preclinical studies concerning the antioxidant activity of this compound. While the antioxidant potential of various phenolic and heterocyclic structures is of scientific interest, this particular compound has not been evaluated in this context.

Agrochemical Research Applications

Information regarding the application or investigation of this compound in agrochemical research is not present in the available scientific literature. The utility of morpholine derivatives in agriculture is known, but specific research on this compound for such purposes has not been published.

Fungicidal Potential

The morpholine ring is a key structural feature in several commercially successful fungicides, such as fenpropimorph (B1672530) and amorolfine. These compounds act by inhibiting sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. Research has extended to N-acylmorpholine derivatives to explore their potential as antifungal agents.

One area of investigation has been the synthesis of new azole derivatives that incorporate an N-acylmorpholine ring. These hybrid molecules aim to combine the well-established antifungal mechanism of azoles with the favorable physicochemical properties that the morpholine moiety can confer. While specific data on the fungicidal spectrum and potency of this compound are not available, the general interest in N-acylmorpholines as potential fungicides is evident from such synthetic efforts.

It has been noted in studies on silicon-incorporated morpholine antifungals that amide derivatives of morpholine showed no antifungal effect, suggesting that a basic tertiary nitrogen might be essential for this activity in certain structural contexts. nih.gov This highlights the importance of the substitution on the morpholine nitrogen in determining fungicidal potential.

Table 1: Examples of Morpholine-based Fungicides and their Mode of Action

| Compound | Chemical Class | Mode of Action |

| Fenpropimorph | Morpholine | Inhibition of sterol biosynthesis (Δ14-reductase and Δ8→Δ7-isomerase) |

| Amorolfine | Morpholine | Inhibition of sterol biosynthesis (Δ14-reductase and Δ7→Δ8-isomerase) |

This table presents examples of established morpholine fungicides to provide context for the potential fungicidal activity of N-acylmorpholine derivatives. Data for this compound is not available.

Herbicidal Applications

The application of morpholine derivatives in agriculture extends to weed management. While direct herbicidal activity of N-acylmorpholines is not extensively reported, a significant area of research has been their use as herbicide safeners. Herbicide safeners are compounds that protect crop plants from injury caused by herbicides without affecting the herbicide's efficacy against target weeds.

N-acylmorpholines, such as N,N-diallyl-2,2-dichloroacetamide (dichlormid), have been commercially used as safeners for thiocarbamate herbicides in maize. The mechanism of action of these safeners often involves enhancing the metabolic detoxification of the herbicide in the crop plant, for instance, by increasing the activity of glutathione (B108866) S-transferases (GSTs), enzymes that play a crucial role in detoxifying xenobiotics.

The structural features of N-acylmorpholines, particularly the dichloroacetamide group in early safeners, were found to be crucial for their protective activity. Structure-activity relationship studies have shown that the N,N-disubstituted dichloroacetamides are among the most active derivatives. While the safening potential of this compound has not been specifically evaluated, its N-acylmorpholine scaffold suggests a potential for such applications, warranting further investigation.

Table 2: Example of an N-Acylmorpholine Derivative Used as a Herbicide Safener

| Compound | Chemical Class | Application | Mechanism of Action (presumed) |

| Dichlormid | Dichloroacetamide | Safener for thiocarbamate herbicides in maize | Enhancement of herbicide metabolism (e.g., increased GST activity) |

This table provides an example of a commercially used N-acylmorpholine derivative as a herbicide safener to illustrate the potential application of this chemical class in agriculture. Data for this compound is not available.

Plant Growth Regulation Properties

Morpholine derivatives have been explored for their potential to influence plant growth and development. A recent review highlighted that morpholine compounds have been investigated for plant growth regulation properties, among other agrochemical applications. researchgate.net Plant growth regulators are substances that, in small amounts, alter the growth of plants. Their effects can range from promoting root formation and flowering to inhibiting excessive vegetative growth.

While specific studies detailing the plant growth regulation properties of this compound or other N-acylmorpholines are scarce, the general recognition of the morpholine scaffold in this field suggests a potential avenue for research. The structural similarity of the N-acyl moiety to certain endogenous plant signaling molecules could be a basis for such activity. Further research is needed to determine if N-acylmorpholines can modulate plant hormonal pathways or other physiological processes to exert growth-regulating effects.

Other Bioactivities Investigated (e.g., Immunomodulatory, Analgesic in non-human systems)

The morpholine scaffold is a common feature in many biologically active molecules, and its derivatives have been investigated for a wide range of pharmacological activities, including analgesic and anti-inflammatory effects. researchgate.net The ability of the morpholine ring to improve the pharmacokinetic properties of a molecule makes it an attractive component in drug design.

While direct evidence for the immunomodulatory or analgesic properties of this compound is not available, studies on other morpholine-containing compounds provide a basis for potential activity. For instance, certain pyrazoline derivatives incorporating a morpholinophenyl group have shown significant in vivo analgesic and anti-inflammatory activities, comparable to the standard drug diclofenac. nih.gov

The investigation of morphine metabolites has shown that modifications to the core structure, which includes a cyclic amine, can lead to differential immunomodulatory effects in vitro. nih.gov For example, morphine-3-glucuronide (B1234276) and morphine-6-glucuronide (B1233000) were found to inhibit cytotoxic T lymphocyte induction, whereas morphine itself was inactive in this assay. nih.gov This indicates that even subtle changes to a molecule containing a cyclic amine can significantly alter its interaction with the immune system. These findings suggest that N-acylmorpholines could potentially exhibit immunomodulatory effects, although specific studies are required to confirm this.

Mechanistic Investigations of 4 2 Methylbutanoyl Morpholine Actions

Pathways and Cellular Processes Affected by N-Acyl Morpholine (B109124) Derivatives

The interaction of N-acyl morpholine derivatives with their molecular targets triggers a cascade of effects on various cellular pathways and processes. The nature of these effects depends on the specific target being modulated.

The PI3K/Akt/mTOR Signaling Pathway: As potent inhibitors of PI3K and mTOR, morpholine derivatives can effectively shut down the PI3K/Akt/mTOR signaling pathway. researchgate.net This pathway is a central regulator of metabolism, cell growth, proliferation, and survival. researchgate.net By inhibiting PI3K, these compounds prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step for the activation of the downstream kinase Akt. Dual inhibitors that also target mTOR further block signals for cell growth and proliferation. The ultimate consequence of disrupting this pathway is the induction of cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov

Bacterial Cell Wall Biosynthesis: In bacteria, N-acyl morpholine derivatives that target PBP2a interfere with the fundamental process of cell wall biosynthesis. nih.gov The bacterial cell wall is essential for maintaining cell integrity and shape, particularly against osmotic pressure. By allosterically modulating PBP2a, these compounds prevent the transpeptidation reactions necessary for cross-linking the peptidoglycan layers of the cell wall. nih.govmdpi.com This weakens the cell wall, leading to cell lysis and death, and restores the effectiveness of traditional β-lactam antibiotics.

Bacterial Efflux Pumps: Some morpholine-containing compounds have been shown to inhibit bacterial multidrug efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria. nih.gov These pumps are a major mechanism of antibiotic resistance, actively transporting antimicrobial agents out of the bacterial cell. Inhibition of these pumps increases the intracellular concentration of antibiotics, thereby enhancing their efficacy. nih.gov This "dual-action" capability—both sensitizing target enzymes like PBP2a and blocking resistance mechanisms like efflux pumps—makes these compounds valuable subjects of study. nih.gov

Studies on Bacterial Membrane Potential Dissipation and Macromolecular Biosynthesis Inhibition

The antibacterial mechanisms of N-acyl morpholines are multifaceted. Beyond specific enzyme inhibition, research has explored their impact on broader physiological processes essential for bacterial survival, such as maintaining membrane potential and synthesizing macromolecules.

Bacterial Membrane Potential: The bacterial cytoplasmic membrane maintains an electrochemical gradient, known as the proton motive force (PMF), which includes the transmembrane potential (ΔΨ). nih.gov This energy source is vital for numerous cellular functions, including ATP synthesis, nutrient transport, and correct localization of essential proteins for cell division. nih.gov While direct evidence for 4-(2-Methylbutanoyl)morpholine is limited, studies on other N-acylated heterocyclic compounds have shown that the acyl chain can facilitate insertion into the bacterial membrane, leading to its disruption and depolarization. nih.gov This dissipation of the membrane potential can trigger a cascade of lethal events, including the delocalization of crucial morphogenetic proteins, ultimately causing cell death. nih.gov This suggests a plausible, though not yet directly confirmed, mechanism for certain N-acyl morpholines.

Macromolecular Biosynthesis Inhibition: The synthesis of macromolecules—namely DNA, RNA, proteins, and fatty acids—is a primary target for many antibacterial drugs. lumenlearning.com Some studies on N-acyl-morpholine-4-carbothioamides have identified them as having potent antibacterial activity. nih.gov In silico docking simulations have predicted that these compounds may inhibit bacterial RNA, suggesting a potential mechanism of action through the disruption of transcription or translation. nih.govresearchgate.net Furthermore, the fatty acid biosynthesis (FAS-II) pathway is an attractive target for novel antibiotics. nih.gov While specific inhibitors of this pathway containing a morpholine ring are not yet widely reported, the disruption of fatty acid synthesis represents another potential avenue through which N-acyl derivatives could exert their antibacterial effects, leading to compromised cell membrane integrity. mdpi.com

| Mechanism | Cellular Process Affected | Potential Outcome | Evidence Level | Reference |

|---|---|---|---|---|

| Membrane Potential Dissipation | Maintenance of Proton Motive Force (PMF) | Loss of cellular energy, delocalization of essential proteins, cell death. | Inferred from related N-acylated compounds. | nih.govnih.gov |

| Macromolecular Biosynthesis Inhibition (RNA) | Transcription / Translation | Inhibition of protein synthesis, arrest of cellular functions. | Predicted by in silico modeling for related morpholine derivatives. | nih.govresearchgate.net |

| Macromolecular Biosynthesis Inhibition (Fatty Acids) | Cell membrane synthesis and integrity | Faulty membrane construction, cell lysis. | General antibacterial strategy; specific link to N-acyl morpholines is speculative. | nih.govmdpi.com |

Enzyme Kinetics and Mode of Inhibition

Understanding the kinetics of how N-acyl morpholine derivatives inhibit their target enzymes is crucial for optimizing their design and efficacy. The mode of inhibition describes the specific manner in which the inhibitor binds to the enzyme and affects its catalytic activity.

ATP-Competitive Inhibition of PI3K/mTOR: For morpholine-based inhibitors of PI3K and mTOR, the primary mode of action is competitive inhibition with respect to ATP. nih.govnih.gov These inhibitors are designed to fit into the ATP-binding pocket of the kinase. By occupying this site, they directly compete with the endogenous ATP molecules, preventing the enzyme from transferring a phosphate (B84403) group to its substrate. From a kinetic perspective, competitive inhibition is characterized by an increase in the apparent Michaelis constant (Kₘ) for ATP, while the maximum reaction velocity (Vₘₐₓ) remains unchanged. khanacademy.org This means that at sufficiently high concentrations of ATP, the substrate can outcompete the inhibitor, and the enzyme can still reach its maximum catalytic rate.

Allosteric Modulation of PBP2a: The interaction of morpholine derivatives with PBP2a represents a different mode of action: allosteric modulation. nih.gov Unlike competitive inhibitors that bind to the active site, allosteric modulators bind to a distinct site on the enzyme. This binding event causes a conformational change that alters the shape of the active site, thereby affecting the enzyme's ability to bind its substrate and perform its catalytic function. nih.gov This mode of inhibition is non-competitive in nature. Kinetically, a pure non-competitive inhibitor lowers the apparent Vₘₐₓ but does not affect the Kₘ. khanacademy.org This indicates that the inhibitor reduces the concentration of functional enzyme, but does not prevent the substrate from binding to the remaining active enzymes.

Computational and Theoretical Chemistry Studies on 4 2 Methylbutanoyl Morpholine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and energy of molecules. DFT methods are used to predict a wide range of molecular properties by solving the Schrödinger equation in an approximate manner, offering a balance between computational cost and accuracy. These calculations provide insights that are crucial for understanding the intrinsic characteristics of a molecule like 4-(2-Methylbutanoyl)morpholine.

DFT calculations are employed to map the electronic landscape of a molecule, which is key to predicting its reactivity. By calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. For this compound, the MEP would likely show a region of negative potential around the carbonyl oxygen of the butanoyl group and the ether oxygen of the morpholine (B109124) ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions would highlight areas prone to nucleophilic attack. These calculations help in predicting how the molecule will interact with other reagents or biological targets.

| MEP Analysis | Maps the electrostatic potential on the molecule's surface. | Identifies reactive sites for electrophilic and nucleophilic attack. |

The three-dimensional structure of this compound is not static. The morpholine ring typically adopts a stable chair conformation, but the presence of the N-acyl substituent introduces additional complexity. DFT calculations can be used to perform a conformational analysis by systematically rotating the key rotatable bonds (e.g., the C-N amide bond and bonds within the 2-methylbutanoyl group) and calculating the relative energies of the resulting conformers.

This analysis helps identify the lowest-energy (most stable) conformation of the molecule. The geometry of this ground-state conformer, including bond lengths, bond angles, and dihedral angles, can be precisely optimized. Understanding the preferred conformation is essential, as the molecule's shape dictates how it can fit into the active site of a protein or interact with other molecules.

| Relative Energies (ΔE) | The calculated energy difference between various conformers. | Identifies the most stable and populated conformations at equilibrium. |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. This theoretical prediction is a powerful tool for structural confirmation. By comparing the calculated spectrum with an experimental one, researchers can verify the synthesis of the target compound and assign specific vibrational modes to different functional groups.

For this compound, characteristic vibrational frequencies would be predicted for the amide carbonyl (C=O) stretch, the C-N stretch, the C-O-C stretches of the morpholine ether linkage, and various C-H bending and stretching modes. Discrepancies between predicted and experimental spectra can also provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state or in solution.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide C=O Stretch | Carbonyl group | 1650-1690 |

| C-N Stretch | Amide and amine C-N bonds | 1200-1400 |

| C-O-C Asymmetric Stretch | Morpholine ether linkage | 1115-1140 |

| CH₂, CH₃ Bending | Alkyl groups | 1350-1470 |

| C-H Stretch | Alkyl and morpholine C-H bonds | 2850-3000 |

Molecular Modeling and Dynamics Simulations for Biological Interactions

While quantum mechanics provides a detailed view of electronic structure, molecular modeling and molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with large biological macromolecules like proteins. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion and interactions on a timescale of nanoseconds to microseconds.

To study this compound, a simulation would typically involve placing the molecule, in its lowest-energy conformation, near a target protein in a simulated aqueous environment. The simulation would then track the trajectory of every atom, revealing how the molecule binds to the protein, the specific amino acid residues involved in the interaction, and the stability of the resulting complex. These simulations are invaluable in drug discovery for understanding the mechanism of action and for predicting binding affinity. mdpi.com

In Silico Screening and Rational Design of Derivatives

The morpholine ring is a "privileged" scaffold in medicinal chemistry, meaning it is frequently found in biologically active compounds. nih.gov In silico (computer-based) techniques can be used to explore how modifications to the this compound structure might lead to improved biological activity.

In silico screening involves docking large virtual libraries of compounds into the active site of a target protein to identify potential hits. More targeted is the rational design of derivatives. Starting with this compound as a lead compound, computational models can predict how structural changes—such as altering the alkyl chain, adding substituents to the morpholine ring, or replacing the morpholine with another heterocycle—would affect its binding affinity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). This approach accelerates the drug development process by prioritizing the synthesis of compounds with the highest predicted potential. e3s-conferences.org

Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. acs.org To develop a QSAR model for analogs of this compound, a set of related molecules would be synthesized and their biological activity measured experimentally.

For each molecule, a set of "molecular descriptors" is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties (often derived from quantum chemical calculations). Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity. A validated QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives, further guiding the design of more potent compounds. e3s-conferences.org

Table 4: Common Molecular Descriptors for QSAR Models

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Topological | Molecular Connectivity Indices | Atom connectivity and branching. |

| Geometric | Molecular Surface Area, Volume | Size and shape of the molecule. |

| Physicochemical | LogP, Molar Refractivity | Hydrophobicity and polarizability. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties and reactivity. |

Advanced Analytical Methodologies for Research and Characterization of 4 2 Methylbutanoyl Morpholine

Spectroscopic Characterization (e.g., NMR, HRMS, IR)

Spectroscopic methods are fundamental in the elucidation of the molecular structure of 4-(2-methylbutanoyl)morpholine. Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy each offer unique insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for detailing the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The signals corresponding to the protons on the morpholine (B109124) ring typically appear as complex multiplets due to the ring's chair conformation and the coupling between adjacent protons. Protons closer to the oxygen atom are generally shifted downfield compared to those adjacent to the nitrogen atom. The protons of the 2-methylbutanoyl group exhibit characteristic splitting patterns. For instance, the methyl protons of the ethyl group would appear as a triplet, while the methylene (B1212753) protons would be a quartet. The single proton at the chiral center would present as a multiplet, and the gem-dimethyl protons would likely show as a doublet.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the butanoyl group is typically observed at the most downfield chemical shift. The carbons of the morpholine ring appear in the aliphatic region, with those adjacent to the oxygen and nitrogen atoms showing distinct chemical shifts. The different carbon atoms of the 2-methylbutanoyl side chain will also be resolved, providing a complete carbon skeleton map.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Carbonyl (C=O) | - | ~172.0 |

| Morpholine CH₂-N | ~3.40-3.60 (m) | ~45.0, ~42.0 |

| Morpholine CH₂-O | ~3.60-3.80 (m) | ~66.0, ~67.0 |

| CH (butanoyl) | ~2.50-2.70 (m) | ~40.0 |

| CH₂ (butanoyl) | ~1.40-1.60 (m), ~1.60-1.80 (m) | ~26.0 |

| CH₃ (ethyl group) | ~0.90 (t) | ~11.0 |

| CH₃ (methyl group) | ~1.10 (d) | ~16.0 |

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus offering unambiguous identification.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. The most prominent absorption band for this compound is the strong carbonyl (C=O) stretch of the amide group, which typically appears in the range of 1630-1680 cm⁻¹. Other characteristic absorptions include the C-N stretching vibrations of the morpholine ring and the C-H stretching and bending vibrations of the aliphatic portions of the molecule.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | 1630 - 1680 (strong) |

| C-H (Aliphatic) | 2850 - 3000 (strong) |

| C-N Stretch | 1000 - 1350 (medium) |

| C-O-C Stretch | 1070 - 1150 (strong) |

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, TLC)

Chromatographic methods are indispensable for assessing the purity of this compound and for analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for separating, identifying, and quantifying components in a mixture. For an N-acylmorpholine derivative like this compound, a reversed-phase HPLC method would be most common. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification, while the peak area allows for its quantification.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. For this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase would typically be a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol or dichloromethane). The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system.

X-ray Crystallography for Solid-State Structural Confirmation

Emerging Research Areas and Future Directions for 4 2 Methylbutanoyl Morpholine

Development as Chemical Probes for Biological Systems

The development of chemical probes is a vital area of research for elucidating biological pathways and identifying therapeutic targets. nih.gov N-acylmorpholine scaffolds, due to their biological relevance and synthetic tractability, are promising candidates for the development of such probes.

A key application of chemical probes is in "pull-down" assays, where a molecule of interest is tethered to a solid support to "pull" its binding partners from a cell lysate for identification. rsc.org An analogue of 4-(2-Methylbutanoyl)morpholine could be functionalized with a reporter tag, such as biotin (B1667282) or a fluorescent dye, to create a probe for identifying its molecular targets within a cell. rsc.orgnih.gov The synthesis of such probes would involve modifying the 2-methylbutanoyl side chain or the morpholine (B109124) ring to incorporate a linker attached to the reporter tag, without significantly disrupting the core structure's binding properties.

Furthermore, fluorescence-labeled analogs can be used to visualize the subcellular localization of the compound, providing insights into its mechanism of action. mdpi.com For instance, if this compound were found to have interesting biological activity, a fluorescently tagged version could determine if it accumulates in specific organelles, such as the mitochondria or the nucleus. ljmu.ac.uk

Table 1: Potential Chemical Probes Based on this compound

| Probe Type | Reporter Tag | Potential Application |

| Affinity-based Probe | Biotin | Identification of protein binding partners (target identification) |

| Imaging Probe | Fluorescent Dye (e.g., FITC, Rhodamine) | Visualization of subcellular localization |

| Photoaffinity Probe | Photoreactive Group (e.g., Azide, Diazirine) | Covalent labeling of target proteins upon UV irradiation |

Exploration in Advanced Materials Science

The unique properties of the morpholine ring and the amide linkage in N-acylmorpholines present opportunities for their use in advanced materials science. The morpholine unit can impart hydrophilicity and hydrogen bonding capabilities, which can influence the properties of polymers and other materials.

One area of exploration is the use of morpholine-2,5-diones, which are related cyclic structures, in the synthesis of biodegradable poly(ester amides). researchgate.net These polymers are of interest for biomedical applications due to their degradable nature and good thermal and mechanical properties. While not a direct application of this compound, this highlights the potential for morpholine-containing building blocks in polymer chemistry.

Additionally, morpholine amides have been investigated as versatile synthetic building blocks in organic chemistry. For example, a catalytic chemical upcycling of polyethylene (B3416737) terephthalate (B1205515) (PET) using morpholine yields a morpholine amide that can be further transformed into other valuable chemicals. nih.govacs.org This suggests that N-acylmorpholines could serve as stable intermediates in the synthesis of novel polymers or functional materials.

Sustainable Synthetic Route Development

The development of green and sustainable synthetic methods is a key focus in modern chemistry. For the synthesis of N-acylmorpholines like this compound, several sustainable approaches are being explored to replace traditional methods that may use harsh reagents or generate significant waste.

Biocatalysis offers a promising green alternative for amide bond formation. rsc.org Enzymes such as lipases and proteases can catalyze the acylation of amines under mild, aqueous conditions. researchgate.netresearchgate.netmanchester.ac.uk The synthesis of this compound could potentially be achieved by reacting morpholine with a 2-methylbutanoic acid ester in the presence of a suitable lipase. This would be a more environmentally friendly route compared to using a reactive acyl chloride.

Another green approach involves the use of safer and more sustainable reagents. For instance, the synthesis of N-formylmorpholine has been achieved under solvent-free conditions, highlighting a move towards greener processes. ajgreenchem.comajgreenchem.com Research into the direct amidation of carboxylic acids with amines, catalyzed by non-toxic and reusable catalysts, is also an active area that could be applied to the synthesis of this compound.

Table 2: Comparison of Synthetic Routes for N-Acylmorpholines

| Synthetic Route | Reagents | Advantages | Disadvantages |

| Traditional Acylation | Morpholine, 2-Methylbutanoyl Chloride, Base | High yield, well-established | Use of corrosive acyl chloride, generation of salt waste |

| Biocatalytic Synthesis | Morpholine, 2-Methylbutanoic Acid Ester, Lipase | Mild conditions, high selectivity, environmentally friendly | May require optimization of enzyme and reaction conditions |

| Catalytic Amidation | Morpholine, 2-Methylbutanoic Acid, Catalyst | Atom-economical, potentially sustainable | Catalyst development and recovery can be challenging |

| Green Solvent Synthesis | Morpholine, Formic Acid (for N-formyl) | Solvent-free, high purity | Specific to N-formylation, may not be generalizable |

Addressing Gaps in Mechanistic Understanding and Target Validation

For many biologically active morpholine derivatives, the precise mechanism of action and the specific molecular targets are not fully understood. nih.govnih.gov For a novel compound like this compound, a key area of future research would be to elucidate its biological mechanism should it exhibit any interesting activity.

Target identification is a critical first step. nih.gov As mentioned in section 8.1, affinity-based pull-down assays using a biotinylated probe of this compound could be employed to identify its binding partners. nih.gov Once potential targets are identified, further validation would be necessary. This could involve techniques such as surface plasmon resonance (SPR) to measure binding affinity or enzymatic assays to determine if the compound inhibits the activity of a target enzyme.

Computational modeling and docking studies can also provide insights into the potential binding modes of this compound with target proteins, helping to rationalize its activity and guide the design of more potent analogs. mdpi.com Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's properties. nih.gov

Potential for New Therapeutic and Agrochemical Applications

The morpholine scaffold is present in numerous approved drugs and agrochemicals, suggesting that this compound could also possess valuable biological activities. researchgate.netnih.gov

In the therapeutic arena, morpholine derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net The N-acyl group can significantly influence the biological activity of the morpholine core. For example, N-acylhydrazones are a class of compounds known for their analgesic and anti-inflammatory effects. nih.govresearchgate.net Therefore, it would be worthwhile to screen this compound for a variety of biological activities.

In agriculture, morpholine derivatives are used as fungicides and herbicides. nih.govresearchgate.net The specific N-acyl group can modulate the spectrum of activity and the physicochemical properties of the compound, such as its uptake and translocation in plants. N-acyl ethanolamines, which share the amide linkage with N-acylmorpholines, have been investigated as plant growth regulators. nih.gov This suggests that this compound could be explored for its potential as a novel agrochemical.

Table 3: Potential Biological Activities of this compound Based on Analogous Compounds

| Application Area | Potential Activity | Rationale based on Analogous Compounds |

| Therapeutic | Anti-inflammatory, Analgesic | N-acylhydrazones exhibit these properties. nih.gov |

| Therapeutic | Anticancer | Many morpholine derivatives show cytotoxic activity against cancer cell lines. researchgate.net |

| Agrochemical | Fungicidal | N-substituted morpholines are known fungicides. google.com |

| Agrochemical | Plant Growth Regulation | N-acyl ethanolamines act as plant growth regulators. nih.gov |

Q & A

Basic: What are the standard synthetic routes for preparing 4-(2-Methylbutanoyl)morpholine, and how can reaction efficiency be optimized?

Methodological Answer:

A common approach involves the acylation of morpholine with 2-methylbutanoyl chloride under Schotten-Baumann conditions. The reaction typically proceeds in dichloromethane or THF with a base (e.g., triethylamine) to scavenge HCl. Optimization strategies include:

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., over-acylation).

- Stoichiometry : Use a 1.2:1 molar ratio of acyl chloride to morpholine to ensure complete conversion.

- Workup : Neutralize residual acid with aqueous NaHCO₃, followed by extraction and silica gel chromatography for purification .

Validation : Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 3:7) or GC-MS for intermediate tracking.

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

A multi-technique approach is recommended:

- X-ray crystallography : Resolve crystal structures using SHELXL for precise bond-length and angle measurements, especially if single crystals are obtainable .

- NMR spectroscopy : Key signals include:

- ¹H NMR : δ 1.0–1.2 (doublet for methyl groups in 2-methylbutanoyl), δ 3.5–3.7 (morpholine ring protons).

- ¹³C NMR : Carbonyl signal at ~170 ppm.

- FT-IR : Confirm the presence of the amide C=O stretch at ~1640 cm⁻¹.

Advanced: What strategies are effective in analyzing metabolic stability of this compound in hepatic models?

Methodological Answer:

Adopt recombinant cytochrome P450 (CYP) assays:

Incubation : Expose the compound to human liver microsomes (HLMs) or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) at 37°C in PBS (pH 7.4).

Sampling : Collect aliquots at 0, 15, 30, and 60 minutes. Quench reactions with ice-cold acetonitrile.

Analysis : Quantify parent compound depletion using LC-MS/MS. Calculate half-life (t₁/₂) via first-order kinetics.

Phenotyping : Use chemical inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across studies?

Methodological Answer:

Contradictions often arise from:

- Purity variations : Impurities (e.g., unreacted morpholine) alter solubility. Validate purity via HPLC (>98%).

- Experimental conditions : Standardize pH (e.g., 7.4 for physiological studies) and temperature (25°C).

- Technique selection : Use the shake-flask method with UV/Vis quantification for aqueous solubility. For organic solvents, employ gravimetric analysis after solvent evaporation .

Cross-validation : Compare results with computational models (e.g., COSMO-RS) to identify outliers.

Advanced: What role does this compound play in modulating cytochrome P450 enzymes, and how is this evaluated?

Methodological Answer:

To assess CYP inhibition:

Fluorometric assays : Use Vivid® CYP substrates (e.g., CYP3A4: BFC dealkylation).

IC₅₀ determination : Pre-incubate the compound with CYPs and NADPH, then measure residual enzyme activity.

Mechanistic studies : Conduct time-dependent inhibition (TDI) assays to differentiate reversible vs. irreversible binding.

Structural insights : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in CYP active sites .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential amine vapors.

- Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under nitrogen at 4°C to prevent hydrolysis .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the carbonyl carbon.

- NBO analysis : Quantify charge distribution to predict sites susceptible to nucleophilic attack (e.g., amide nitrogen).

- Solvent effects : Include implicit solvent models (e.g., PCM for water) to simulate reaction kinetics in solution .

Advanced: What experimental designs are optimal for studying the stability of this compound under varying pH conditions?

Methodological Answer:

- Forced degradation : Expose the compound to buffers at pH 1 (HCl), 7.4 (phosphate), and 13 (NaOH) at 40°C.

- Sampling : Analyze aliquots at 0, 24, 48, and 72 hours via UPLC-PDA to track degradation products.

- Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.